molecular formula C14H16N4OS B10865543 (5E)-2-(4-methylpiperazin-1-yl)-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one

(5E)-2-(4-methylpiperazin-1-yl)-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4(5H)-one

Cat. No.: B10865543
M. Wt: 288.37 g/mol
InChI Key: BTHVNZXMBKEJRB-ZRDIBKRKSA-N
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Description

2-(4-METHYLPIPERAZINO)-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4(5H)-ONE is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a pyridine moiety, and a piperazine group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPIPERAZINO)-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4(5H)-ONE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Introduction of the Pyridine Moiety: The pyridine group is introduced via a condensation reaction between the thiazole derivative and a pyridine aldehyde or ketone.

    Attachment of the Piperazine Group: The final step involves the nucleophilic substitution of the thiazole-pyridine intermediate with 4-methylpiperazine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPIPERAZINO)-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4(5H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiazole ring or the pyridine moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine or pyridine rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazole or pyridine derivatives

    Substitution: Functionalized piperazine or pyridine derivatives

Scientific Research Applications

2-(4-METHYLPIPERAZINO)-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4(5H)-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-METHYLPIPERAZINO)-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4(5H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to DNA or proteins, altering their function and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-METHYLPIPERAZINO)-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4(5H)-ONE: Unique due to its specific combination of functional groups.

    Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.

    Pyridine Derivatives: Compounds with pyridine rings and various functional groups.

    Piperazine Derivatives: Compounds with piperazine rings and different substituents.

Uniqueness

2-(4-METHYLPIPERAZINO)-5-(2-PYRIDYLMETHYLENE)-1,3-THIAZOL-4(5H)-ONE is unique due to its specific combination of a thiazole ring, a pyridine moiety, and a piperazine group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H16N4OS

Molecular Weight

288.37 g/mol

IUPAC Name

(5E)-2-(4-methylpiperazin-1-yl)-5-(pyridin-2-ylmethylidene)-1,3-thiazol-4-one

InChI

InChI=1S/C14H16N4OS/c1-17-6-8-18(9-7-17)14-16-13(19)12(20-14)10-11-4-2-3-5-15-11/h2-5,10H,6-9H2,1H3/b12-10+

InChI Key

BTHVNZXMBKEJRB-ZRDIBKRKSA-N

Isomeric SMILES

CN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=CC=N3)/S2

Canonical SMILES

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=N3)S2

Origin of Product

United States

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